molecular formula C19H16Cl2N2O3S B13379936 (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B13379936
M. Wt: 423.3 g/mol
InChI Key: FBGILUHVCUODSI-APSNUPSMSA-N
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Description

5-(5-chloro-2,3-dimethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2,3-dimethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with 3-chloro-4-methylaniline in the presence of a thiazolidinone-forming reagent. Common reagents include acetic acid and sulfur, and the reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, such as anti-inflammatory or antidiabetic effects.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-(4-methoxyphenyl)thiazolidin-4-one
  • 5-(4-chlorobenzylidene)-2-(4-methoxyphenyl)thiazolidin-4-one
  • 2-(3-chlorophenyl)-3-(4-methylphenyl)thiazolidin-4-one

Uniqueness

The uniqueness of 5-(5-chloro-2,3-dimethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2O3S/c1-10-4-5-13(9-14(10)21)22-19-23-18(24)16(27-19)7-11-6-12(20)8-15(25-2)17(11)26-3/h4-9H,1-3H3,(H,22,23,24)/b16-7-

InChI Key

FBGILUHVCUODSI-APSNUPSMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C(=CC(=C3)Cl)OC)OC)/S2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Cl)OC)OC)S2)Cl

Origin of Product

United States

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